

Introduction: The Significance of Manganese Speciation in Soil

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Manganese (Mn) is an essential micronutrient for plants and animals, playing a critical role in various physiological and biochemical processes, including photosynthesis, respiration, and nitrogen metabolism.[1][2] It is the 12th most abundant element in the Earth's crust, with concentrations in soil typically ranging from 20 to 3000 mg/kg.[1][3] However, the total concentration of **manganese** in soil is a poor indicator of its bioavailability and reactivity. The biogeochemical behavior of **manganese** is governed by its speciation, which refers to the different chemical forms or phases in which it exists.

Manganese can be found in soil in various forms, including dissolved in the soil solution, adsorbed onto mineral and organic surfaces, or as a component of primary and secondary minerals.[4] The distribution among these forms is dynamic and controlled by a complex interplay of soil properties. Understanding **manganese** speciation is crucial for assessing its availability to plants, its potential for toxicity in acidic soils, and its role in the broader cycling of carbon and other essential nutrients and contaminants.[5][6] This guide provides a comprehensive overview of **manganese** speciation in different soil types, details the experimental protocols used for its determination, and presents key data for researchers and scientists.

Chemical Forms and Oxidation States of Manganese in Soil

The chemistry of **manganese** in soil is complex due to its existence in multiple oxidation states, primarily Mn(II), Mn(III), and Mn(IV).[7][8] These oxidation states dictate the solubility, mobility,

and bioavailability of **manganese**.

- **Mn(II) (Divalent Manganese):** This is the most reduced and soluble form of **manganese**.^[8] As the Mn^{2+} ion, it is the primary form taken up by plant roots.^[7] It can exist as a free ion in the soil solution or be held on exchange sites of clay minerals and organic matter.^[9]
- **Mn(III) (Trivalent Manganese):** Mn(III) is an intermediate and generally unstable oxidation state.^[7] It is often found in more or less hydrated **manganese** oxides like $Mn_2O_3 \cdot xH_2O$, which is considered the initial product of the oxidation of divalent **manganese** in soils.^[10]
- **Mn(IV) (Tetravalent Manganese):** This is the most oxidized and least soluble form, commonly found in highly insoluble oxides and hydroxides such as pyrolusite (MnO_2).^{[7][11]} These Mn(IV) oxides often form coatings on other soil particles and have a high capacity for adsorbing other cations.^[11]

These different oxidation states lead to the formation of numerous **manganese** minerals in soils. Over thirty distinct crystal structures of **manganese** oxides have been identified in the environment, with the most common being birnessite, vernadite, hollandite, and pyrolusite.^[4]

Key Factors Influencing Manganese Speciation

The equilibrium between the different forms of **manganese** is primarily controlled by the soil's physicochemical and biological properties.

- **Soil pH:** Soil pH is a dominant factor controlling **manganese** speciation.^[4] Under acidic conditions ($pH < 5.5$), the soluble and bioavailable Mn(II) form is favored.^[4] As pH increases, Mn(II) is readily oxidized to the less soluble Mn(III) and Mn(IV) oxides, reducing its availability.^{[6][7]} An increase of one pH unit can lead to a 100-fold decrease in the concentration of Mn(II).^[4]
- **Redox Potential (Eh):** The redox state of the soil, which is influenced by soil moisture and aeration, is another critical factor.^[6] In well-aerated (oxidizing) conditions, Mn(III) and Mn(IV) oxides are stable.^[11] Conversely, under waterlogged or compacted (reducing) conditions, these oxides are reduced to the more soluble Mn(II) form, increasing its availability and potential for toxicity.^{[3][6]} This is particularly relevant in paddy soils with alternating flooding and drying cycles.^[12]

- **Soil Organic Matter (SOM):** Organic matter can have a dual effect on **manganese** availability. It can form soluble complexes (chelates) with Mn(II), which can increase its mobility.[13] However, organic matter can also bind **manganese**, reducing its availability, especially in soils with high organic content.[6][9] Furthermore, SOM serves as an energy source for microorganisms that mediate **manganese** reduction.[3]
- **Microbial Activity:** Soil microorganisms play a significant role in mediating the oxidation and reduction of **manganese**. [6] Certain bacteria and fungi can accelerate the oxidation of Mn(II) to insoluble oxides, while others can utilize **manganese** oxides as electron acceptors during the decomposition of organic matter, leading to their reduction.[14]
- **Soil Texture:** The texture of the soil, determined by the relative proportions of sand, silt, and clay, influences **manganese** speciation. The **manganese** content in soils generally tends to increase with a higher clay content.[3] Clay minerals provide surfaces for the adsorption of Mn(II) and the precipitation of **manganese** oxides.[15] In contrast, sandy soils, particularly acidic ones, may have higher levels of available **manganese** due to lower buffering capacity and fewer binding sites.[12][16]

Manganese Speciation Across Different Soil Types

The dominant forms of **manganese** vary significantly depending on the soil type, which integrates the effects of texture, organic matter, and typical moisture regimes.

- **Sandy Soils:** These soils often have a lower total **manganese** content compared to finer-textured soils.[4] In acidic sandy soils, **manganese** is likely to be present in more available forms, which can sometimes lead to toxicity.[12] In well-drained sandy soils in Florida, for instance, **manganese** deficiencies have been observed.[16]
- **Clay Soils:** Clay soils generally have a higher total **manganese** content.[3] The oxidation and reduction of **manganese** in clay soils are delicately balanced, and small changes in pH or temperature can shift the equilibrium.[17] Clay particles provide extensive surface areas for the formation of **manganese** oxide coatings.[18] Minerals like birnessite and vernadite are common in clay fractions.[15]
- **Loamy Soils:** Loamy soils, with a balanced mixture of sand, silt, and clay, exhibit intermediate properties. In a study on sandy loam soils, the application of **manganese** fertilizers was

shown to be effective in improving crop yield, indicating that while total Mn may be present, its availability can be limited.[2]

- Organic/Peat Soils: In soils with high organic matter content, a significant portion of **manganese** is associated with the organic fraction.[12] **Manganese** deficiency is more common in these soils, especially if the pH is high, due to the formation of strong complexes between **manganese** and organic matter.[6]
- Paddy Soils (Alluvial): The speciation of **manganese** in paddy soils is heavily influenced by the alternating redox conditions caused by seasonal flooding and drying.[12] During flooding (reducing conditions), **manganese** oxides are dissolved, releasing Mn(II) and making it available for plant uptake.[12] When the soil is drained and becomes oxidized, this soluble **manganese** precipitates again as poorly crystalline oxides and hydroxides.[12]

Data on Manganese Fractionation

Sequential extraction is a widely used technique to partition soil **manganese** into different operational fractions, providing an estimate of its lability and potential bioavailability. These fractions are operationally defined by the chemical reagents used for extraction. A typical sequence targets the following fractions:

- Exchangeable (Ex-Mn): Loosely bound Mn, readily available.
- Bound to Carbonates: Mn associated with carbonate minerals.
- Bound to Fe-Mn Oxides (Reducible): Mn held within iron and **manganese** oxides, which can be released under reducing conditions.
- Bound to Organic Matter (Oxidizable, OM-Mn): Mn complexed or bound by organic matter.
- Residual: Mn held within the crystal lattice of primary and secondary minerals.

The following tables summarize findings on **manganese** distribution in various soil types from different studies.

Table 1: **Manganese** Fractionation in Soils Under Different Land Use Systems

Land Use System	Exchangeable Mn (Ex-Mn)	Organic Matter-Bound Mn (OM-Mn)	Mn-Oxide Bound	Residual Mn	Reference
Organic Agriculture	Lower than Forest	Lower than Forest	Similar to Conventional	Dominant Fraction	[19]
Conventional Agriculture	Lower than Forest	Lower than Forest	Similar to Organic	Dominant Fraction	[19]
Unmanaged Forest	15% of Total Mn	Higher than Agricultural	Lower than Agricultural	Dominant Fraction	[5][19]

Data indicates that agricultural practices tend to decrease the proportion of readily available **manganese** fractions compared to forested systems.

Table 2: General Order of **Manganese** Fractions in Soils

Study / Soil Type	Order of Mn Fractions by Concentration	Reference
General Soils (Multiple Studies)	Residual > Fe-Mn oxides > Carbonates > Organic Matter > Exchangeable	[20]
Slightly Contaminated Soils	Reducible (Fe-Mn Oxides) > Exchangeable > Residual > Oxidizable (Organic)	[21]
Soils with Compost Application	Residual > Fe-Mn oxides > Carbonates > Organic Matter > Exchangeable	[20]

The residual fraction, which is largely unavailable to plants, consistently constitutes the largest pool of **manganese** in most soils.

Table 3: **Manganese** Content in Different Soil Types

Soil Type / Region	Total Mn (mg/kg)	Available Mn (mg/kg)	Key Findings	Reference
World Soils (Average of 8354)	761	-	Wide range from <1 to 18,300 mg/kg.	[3]
Irish Soils	20 - 3000	-	Content increases with clay content.	[3]
Black Soils (Tamil Nadu, India)	Higher than other types	Irregular distribution with depth.	Total Mn increased with depth.	[22]
Laterite Soils (Tamil Nadu, India)	Lower than black soils	0.63 - 26.64	Highest available Mn among studied types.	[22]
Alluvial Soils (Tamil Nadu, India)	Lower than black soils	0.63 - 26.64	Available Mn decreased with depth.	[22]
Sandy Loam Clay (Moanda, Gabon)	8,672 - 17,956	-	Uncultivated soils had higher Mn content.	

Experimental Protocols

Sequential Extraction for Manganese Speciation (Modified Tessier Method)

This protocol outlines a common five-step sequential extraction procedure used to determine the partitioning of **manganese** in different soil fractions.

Objective: To operationally define the speciation of **manganese** in soil by separating it into exchangeable, carbonate-bound, Fe-Mn oxide-bound, organic matter-bound, and residual fractions.

Materials:

- Air-dried, sieved (<2 mm) soil sample
- Centrifuge tubes (50 mL)
- Centrifuge
- Shaker (orbital or reciprocating)
- pH meter
- Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
- Reagents:
 - Magnesium chloride (MgCl_2) solution (1 M, pH 7.0)
 - Sodium acetate (NaOAc) solution (1 M, adjusted to pH 5.0 with acetic acid)
 - Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) solution (0.04 M in 25% v/v acetic acid)
 - Nitric acid (HNO_3) (0.02 M)
 - Hydrogen peroxide (H_2O_2) (30%)
 - Ammonium acetate (NH_4OAc) solution (3.2 M in 20% v/v HNO_3)
 - Acid mixture (e.g., $\text{HF}\text{-}\text{HClO}_4\text{-}\text{HNO}_3$) for total digestion

Procedure:

- Fraction 1: Exchangeable
 - Weigh 1.0 g of the soil sample into a centrifuge tube.
 - Add 8 mL of 1 M MgCl_2 (pH 7.0).

- Shake continuously for 1 hour at room temperature.
- Centrifuge the sample and decant the supernatant into a clean collection tube. This supernatant contains the exchangeable Mn fraction.
- Wash the residue with deionized water, centrifuge, and discard the washing.
- Fraction 2: Bound to Carbonates
 - To the residue from Step 1, add 8 mL of 1 M NaOAc (pH 5.0).
 - Shake for 5 hours at room temperature.
 - Centrifuge and decant the supernatant (carbonate-bound Mn fraction).
 - Wash the residue as described above.
- Fraction 3: Bound to Fe-Mn Oxides (Reducible)
 - To the residue from Step 2, add 20 mL of 0.04 M $\text{NH}_2\text{OH}\cdot\text{HCl}$ in 25% acetic acid.
 - Heat the mixture in a water bath at 96°C for 6 hours, with occasional agitation.
 - Centrifuge and decant the supernatant (Fe-Mn oxide-bound Mn fraction).
 - Wash the residue.
- Fraction 4: Bound to Organic Matter (Oxidizable)
 - To the residue from Step 3, add 3 mL of 0.02 M HNO_3 and 5 mL of 30% H_2O_2 . Heat at 85°C for 2 hours.
 - Add another 3 mL of 30% H_2O_2 and heat at 85°C for 3 hours.
 - After cooling, add 5 mL of 3.2 M NH_4OAc in 20% HNO_3 and shake for 30 minutes.
 - Centrifuge and decant the supernatant (organic matter-bound Mn fraction).
 - Wash the residue.

- Fraction 5: Residual
 - The remaining residue is digested using a strong acid mixture (e.g., HF-HClO₄-HNO₃). This procedure should be conducted in a fume hood with appropriate safety precautions. The resulting solution contains the residual Mn fraction.

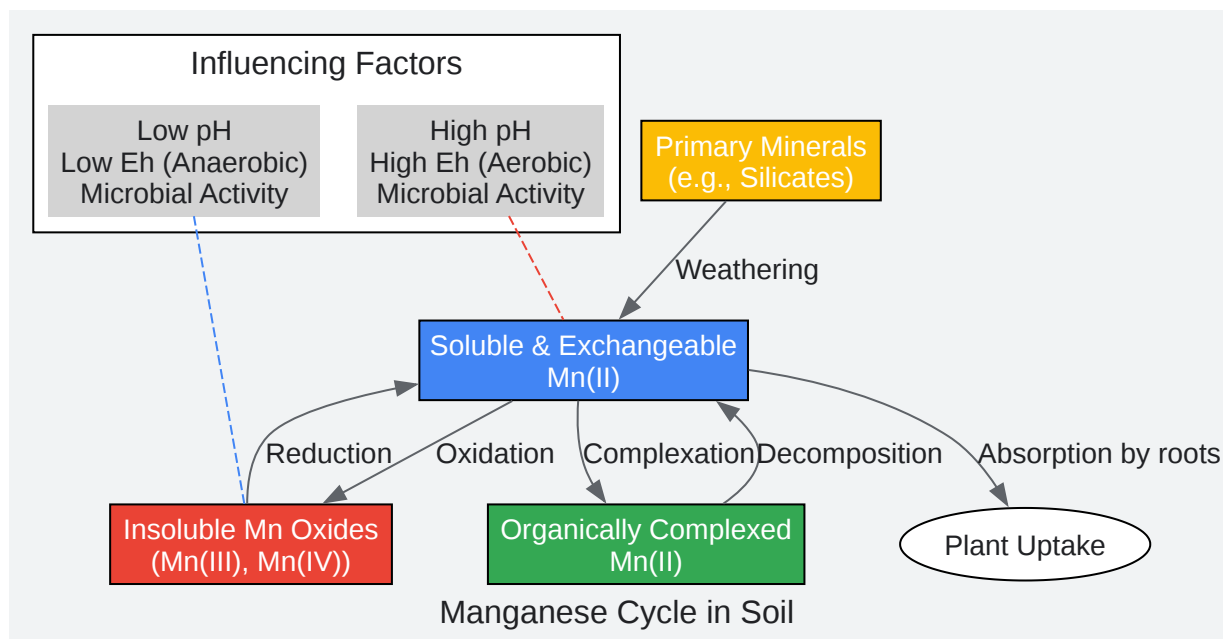
Analysis:

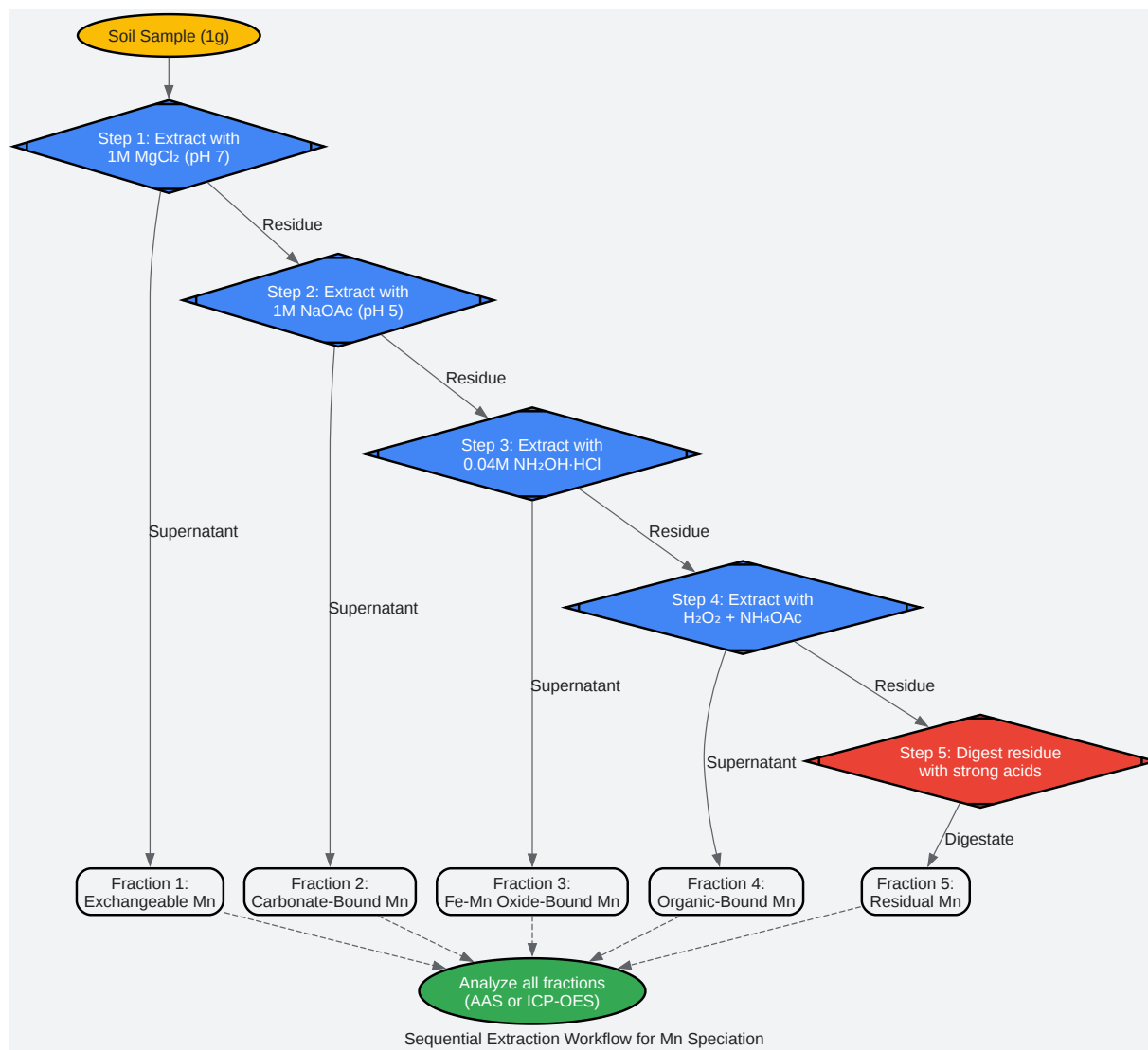
- The **manganese** concentration in each collected supernatant is determined using AAS or ICP-OES.
- Appropriate blanks and standards must be run with each batch of samples for quality control.

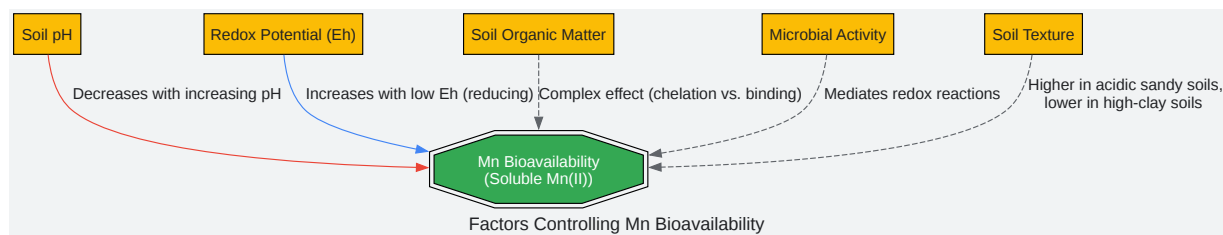
X-Ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique that provides direct information about the oxidation state and local atomic coordination environment of **manganese** in soil samples. It does not rely on chemical extraction and can identify specific mineral forms.^[23] This method requires access to a synchrotron radiation source and is more complex than wet chemical methods, but it offers a more accurate picture of Mn speciation in its natural state.^[23]

Visualizations







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